molecular formula C23H22N2O4 B4745072 1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea

1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea

Cat. No.: B4745072
M. Wt: 390.4 g/mol
InChI Key: BPCRKAHIPBGMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring with a naphthalenylurea moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

    2-Methylpropanoyl chloride: A precursor used in the synthesis of the compound.

    Naphthalenylurea derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness: 1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea stands out due to its unique combination of a benzodioxin ring and a naphthalenylurea moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14(2)22(26)17-12-20-21(29-11-10-28-20)13-19(17)25-23(27)24-18-9-5-7-15-6-3-4-8-16(15)18/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRKAHIPBGMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1NC(=O)NC3=CC=CC4=CC=CC=C43)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Reactant of Route 2
Reactant of Route 2
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Reactant of Route 3
Reactant of Route 3
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Reactant of Route 4
Reactant of Route 4
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Reactant of Route 5
Reactant of Route 5
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[7-(2-Methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.